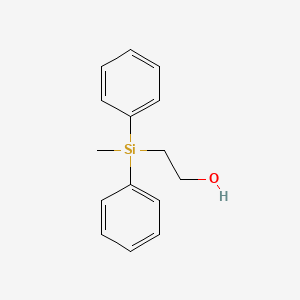

2-(Methyldiphenylsilyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(diphenyl)silyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(13-12-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPOJDQPLVTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCO)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885799 | |

| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40438-48-0 | |

| Record name | 2-(Methyldiphenylsilyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40438-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040438480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(methyldiphenylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylmethylsilyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-(Methyldiphenylsilyl)ethanol?

An In-Depth Technical Guide to 2-(Methyldiphenylsilyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organosilicon compound characterized by a primary hydroxyl group positioned beta to a methyldiphenylsilyl moiety. This specific arrangement, known as a β-hydroxysilane, is not merely a structural curiosity but the basis for its unique reactivity and utility in modern organic synthesis. For researchers, scientists, and professionals in drug development, understanding the properties of this molecule opens avenues for its application as a versatile synthetic building block and, most notably, as a precursor to advanced protecting groups. Its utility stems from the predictable and controllable elimination of the silyl group under specific conditions, a feature that allows for strategic bond cleavage.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple datasheet to explain the causality behind its behavior. We will explore its fundamental properties, propose a robust synthetic protocol, detail its spectroscopic signature for unambiguous characterization, and delve into its primary applications, particularly its role in the protection of phosphates during oligonucleotide synthesis.

Section 1: Core Chemical and Physical Properties

The foundational properties of this compound dictate its handling, storage, and behavior in reaction media. These characteristics are summarized below. The molecule's high boiling point and low volatility are typical for a compound of its molecular weight containing a polar hydroxyl group capable of hydrogen bonding.[1]

| Property | Value | Reference(s) |

| CAS Number | 40438-48-0 | [2][3][4] |

| Molecular Formula | C₁₅H₁₈OSi | [2][5] |

| Molecular Weight | 242.39 g/mol | [2][5][6] |

| IUPAC Name | 2-[Methyl(diphenyl)silyl]ethanol | [2][3] |

| Synonyms | (2-Hydroxyethyl)diphenylmethylsilane, 2-(Diphenylmethylsilyl)ethanol | [3][5][6] |

| Appearance | Liquid | [6][7] |

| Boiling Point | 152 °C @ 0.2 mmHg | [3][6][8] |

| Density | 1.063 g/mL at 25 °C | [3][6][8] |

| Refractive Index (n²⁰/D) | 1.580 | [6][8] |

| Flash Point | >110 °C (>230 °F) | [6][7][8] |

| pKa (Predicted) | 14.97 ± 0.10 | [8] |

Section 2: Synthesis and Characterization

While commercially available, an understanding of the synthesis of this compound is valuable for contexts requiring isotopic labeling or derivatization. A robust and high-yielding synthesis can be adapted from established methods for preparing related β-hydroxyalkylsilanes.[9]

Proposed Synthetic Protocol: Grignard Ring-Opening of Ethylene Oxide

This protocol leverages the nucleophilic addition of a silyl-stabilized Grignard reagent to ethylene oxide, a classic and efficient method for constructing a β-hydroxyethyl moiety.

Experimental Workflow:

-

Grignard Reagent Formation:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a small volume of anhydrous tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction.

-

Slowly add a solution of (chloromethyl)methyldiphenylsilane in anhydrous THF to the activated magnesium turnings. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature until the magnesium is consumed, yielding the (methyldiphenylsilyl)methylmagnesium chloride solution.

-

-

Ring-Opening Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-condensed solution of ethylene oxide in cold, anhydrous THF. This step is highly exothermic and requires careful temperature control to prevent side reactions.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the Grignard reagent.

-

-

Aqueous Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure this compound.

-

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | ~7.3-7.6 ppm (m, 10H): Phenyl protons (C₆H₅). ~3.7-3.9 ppm (t, 2H): Methylene protons adjacent to oxygen (-CH₂-OH). ~1.2-1.4 ppm (t, 2H): Methylene protons adjacent to silicon (Si-CH₂-). Variable (s, 1H): Hydroxyl proton (-OH), exchanges with D₂O. ~0.3-0.4 ppm (s, 3H): Methyl protons on silicon (Si-CH₃).[10] |

| ¹³C NMR | ~134-135 ppm: Quaternary aromatic carbons (ipso-C). ~128-130 ppm: Aromatic CH carbons. ~60-65 ppm: Carbon adjacent to oxygen (-CH₂-OH). ~20-25 ppm: Carbon adjacent to silicon (Si-CH₂-). ~ -5 to -3 ppm: Methyl carbon on silicon (Si-CH₃).[11] |

| IR (Infrared) | ~3300-3400 cm⁻¹ (broad): O-H stretch (hydrogen-bonded). ~3070, 3050 cm⁻¹: Aromatic C-H stretch. ~2880-2960 cm⁻¹: Aliphatic C-H stretch. ~1430 cm⁻¹: Si-Phenyl stretch. ~1250 cm⁻¹: Si-CH₃ symmetric deformation. ~1100 cm⁻¹: C-O stretch.[10] |

| MS (Mass Spec) | M⁺ at m/z = 242: Molecular ion peak. Key Fragments: m/z = 227 (M-CH₃), m/z = 197 (M-CH₂CH₂OH), m/z = 199 (diphenylmethylsilyl cation), m/z = 77 (phenyl cation).[12] |

Section 3: Reactivity and Mechanistic Principles

The synthetic utility of this compound and its derivatives is dominated by the electronic interplay between the silicon atom and the β-hydroxyl group. This arrangement is the cornerstone of the Peterson olefination reaction, a powerful method for forming carbon-carbon double bonds.[13][14]

While this compound itself is the adduct, its deprotonated α-silyl carbanion derivative would react with a carbonyl to form a new β-hydroxysilane, which then undergoes elimination. The key principle is that the β-hydroxysilane intermediate can be stereoselectively eliminated to form either the E or Z alkene.[14][15]

-

Base-Catalyzed Elimination: This proceeds through a syn-elimination pathway. The base (e.g., potassium hydride, KH) deprotonates the hydroxyl group, forming an alkoxide. This oxygen atom then coordinates to the silicon atom, forming a transient five-membered cyclic intermediate that collapses to yield the alkene and a silyloxide.[14][16]

-

Acid-Catalyzed Elimination: This proceeds through an anti-elimination pathway. The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). The subsequent E2-like elimination occurs with an anti-periplanar geometry between the silyl group and the leaving group.[14][16]

Caption: General mechanisms for Peterson Olefination eliminations.

Section 4: Key Applications in Synthetic Chemistry

The unique reactivity of the β-silylethanol moiety makes it a powerful tool in specialized synthetic applications.

Application 1: Protecting Group for Internucleotidic Phosphates

A critical application of this compound is in the protection of the phosphate backbone during the chemical synthesis of oligonucleotides.[5][17] In this context, the hydroxyl group of the silyl alcohol is attached to the phosphorus atom, forming a phosphotriester.

Mechanism of Action:

-

Protection: The 2-(methyldiphenylsilyl)ethyl group is attached to the internucleotidic phosphodiester linkage, rendering it inert to the conditions used during the sequential addition of nucleotide monomers.[5]

-

Stability: This protecting group is stable to the acidic and basic conditions typically used for the removal of other protecting groups on the nucleobases and the sugar moiety.[18][19]

-

Deprotection: The key advantage is its selective removal under non-hydrolytic conditions. Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), triggers a β-elimination reaction. The fluoride ion attacks the silicon atom, which dramatically increases the electron density on the β-carbon, facilitating the rapid elimination of the now-unprotected phosphodiester and releasing ethylene gas and the silyl fluoride. This orthogonality is crucial for complex multi-step syntheses.[20][21]

Caption: Use as a phosphate protecting group in synthesis.

Application 2: Versatile Synthetic Intermediate

Beyond protection chemistry, this compound serves as a defined building block for incorporating the methyldiphenylsilylethyl moiety into larger molecules. Its use in the preparation of 2-diphenylmethylsilylethyldithiophosphorodichloridate highlights its role as a precursor where the hydroxyl group acts as a nucleophilic handle for further functionalization.[3][6][7] This demonstrates its utility for creating complex reagents where the silyl group may be retained as a structural element or serve as a latent functional group for a later transformation.

Conclusion

This compound is more than a simple alcohol. Its value lies in the β-hydroxysilane framework, which imparts a unique and highly controllable reactivity profile. For synthetic chemists, it is a key precursor for fluoride-labile protecting groups, most notably in the demanding field of oligonucleotide synthesis, where selective deprotection is paramount. Its predictable spectroscopic properties and straightforward synthetic accessibility further enhance its status as a valuable reagent. A thorough understanding of its properties, from its physical constants to the mechanistic underpinnings of its reactivity, empowers researchers to leverage this versatile molecule for the elegant and efficient construction of complex chemical architectures.

References

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(methyldiphenylsilyl)- - Substance Details. Retrieved January 15, 2026, from [Link][2]

-

Unknown Author. (n.d.). Peterson olefination. Retrieved January 15, 2026, from a general organic chemistry knowledge source.[13]

-

CAS. (n.d.). This compound - CAS Common Chemistry. Retrieved January 15, 2026, from [Link][4]

-

Wikipedia. (n.d.). Peterson olefination. Retrieved January 15, 2026, from [Link][14]

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved January 15, 2026, from [Link][15]

-

Chemistry Notes. (2022). Peterson Olefination Reaction, Mechanism, and Applications. Retrieved January 15, 2026, from [Link][22]

-

Kocienski, P. (n.d.). Protecting Groups. Retrieved January 15, 2026, from a university chemistry course material source.[18]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved January 15, 2026, from [Link][23]

-

National Center for Biotechnology Information. (n.d.). 2-(Trimethylsilyl)ethanol. PubChem Compound Database. Retrieved January 15, 2026, from [Link][24]

-

Chemistry LibreTexts. (2022). Protection of Alcohols. Retrieved January 15, 2026, from [Link][20]

-

Wikipedia. (n.d.). Protecting group. Retrieved January 15, 2026, from [Link][19]

-

Wikipedia. (n.d.). Ethanol. Retrieved January 15, 2026, from [Link][1]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved January 15, 2026, from [Link][21]

-

University of Wisconsin. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 15, 2026, from a university chemistry course material source.[12]

-

LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Retrieved January 15, 2026, from [Link][10]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 15, 2026, from [Link][11]

Sources

- 1. Ethanol - Wikipedia [en.wikipedia.org]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. scbt.com [scbt.com]

- 6. This compound 99 40438-48-0 [sigmaaldrich.com]

- 7. 2-(甲基二苯基硅基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 40438-48-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2-(Trimethylsilyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. lehigh.edu [lehigh.edu]

- 13. grokipedia.com [grokipedia.com]

- 14. Peterson olefination - Wikipedia [en.wikipedia.org]

- 15. Peterson Olefination [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. scbt.com [scbt.com]

- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 19. Protecting group - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chemistnotes.com [chemistnotes.com]

- 23. uwindsor.ca [uwindsor.ca]

- 24. 2-(Trimethylsilyl)ethanol | C5H14OSi | CID 18013 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Methyldiphenylsilyl)ethanol: Synthesis, Properties, and Applications in Advanced Research

This guide provides an in-depth technical overview of 2-(Methyldiphenylsilyl)ethanol, a specialized silyl alcohol of significant interest to researchers in organic synthesis and drug development. We will move beyond basic data to explore the causality behind its synthesis, its strategic application as a protecting group, and the analytical methods for its characterization. This document is structured to provide both foundational knowledge and field-proven insights for its effective use in a laboratory setting.

Core Compound Identification and Properties

This compound is a stable, liquid organosilicon compound. Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design.

| Property | Value | Reference(s) |

| CAS Number | 40438-48-0 | [1][2] |

| Molecular Formula | C₁₅H₁₈OSi | [2] |

| Molecular Weight | 242.39 g/mol | [1] |

| IUPAC Name | 2-[methyl(diphenyl)silyl]ethanol | [2] |

| Synonyms | (2-Hydroxyethyl)diphenylmethylsilane, 2-(Diphenylmethylsilyl)ethanol | [1] |

| Appearance | Liquid | [1] |

| Density | 1.063 g/mL at 25 °C | [1] |

| Boiling Point | 152 °C at 0.2 mmHg | [1] |

| Refractive Index | n20/D 1.580 | [1] |

Synthesis of this compound: A Mechanistic Approach

The most direct and reliable synthesis of this compound involves a Grignard reaction. This method is predicated on the nucleophilic addition of an organomagnesium halide to an electrophilic carbonyl center. Specifically, it utilizes the Grignard reagent derived from (chloromethyl)methyldiphenylsilane and its subsequent reaction with formaldehyde.

Rationale of the Grignard Approach

The Grignard reaction is a cornerstone of C-C bond formation.[3] Its selection here is based on a few key principles:

-

Polarity Inversion (Umpolung): The magnesium insertion into the C-Cl bond of the starting silane inverts the polarity of the carbon atom, transforming it from an electrophilic site into a potent nucleophile.

-

Carbonyl Electrophilicity: Formaldehyde, as the simplest aldehyde, provides a highly accessible and reactive electrophilic carbon, ideal for attack by the bulky Grignard reagent.[4]

-

Product Specificity: The reaction with formaldehyde specifically yields a primary alcohol, adding a single hydroxymethyl group.[4]

The overall synthetic pathway is illustrated below.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Generalized)

This protocol is based on established principles of Grignard synthesis.[3][5] All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture.

Materials:

-

(Chloromethyl)methyldiphenylsilane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, as initiator)

-

Paraformaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.

-

Dissolve (chloromethyl)methyldiphenylsilane (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the silane solution to the magnesium. Initiation is indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

-

Once initiated, add the remaining silane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring for 1-2 hours to ensure complete formation of the Grignard reagent.[5]

-

-

Reaction with Formaldehyde:

-

In a separate flask, gently heat paraformaldehyde to depolymerize it into gaseous formaldehyde, passing the gas through a drying tube.[3]

-

Cool the prepared Grignard reagent solution to 0 °C using an ice bath.

-

Bubble the dry, gaseous formaldehyde through the stirred Grignard solution. Maintain the temperature below 10 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by vacuum distillation or silica gel column chromatography.

-

Application as a Phosphate Protecting Group in Oligonucleotide Synthesis

A primary application of silyl ethanols in drug development and molecular biology is their use as protecting groups for the phosphate backbone in the chemical synthesis of oligonucleotides.[6] The 2-(methyldiphenylsilyl)ethyl group, by analogy to the well-studied 2-(trimethylsilyl)ethyl (TSE) group, offers specific advantages for this purpose.[6]

The Need for Phosphate Protection

During solid-phase oligonucleotide synthesis, the internucleotidic phosphodiester linkages are temporarily protected as phosphotriesters. This protection is crucial to:

-

Ensure the chemoselectivity of the coupling reactions at the 5'-hydroxyl group.[7]

-

Increase the solubility of the growing oligonucleotide chain in the organic solvents used during synthesis.[7]

Mechanism of Protection and Deprotection

The hydroxyl moiety of this compound is used to create a phosphoramidite reagent. This reagent then reacts with the phosphite intermediate on the growing oligonucleotide chain during the coupling step.

The key advantage of the silylethyl group lies in its unique deprotection mechanism. While stable to the acidic and basic conditions used during the main synthesis cycles, it is selectively cleaved under non-hydrolytic conditions using a fluoride source, typically tetrabutylammonium fluoride (TBAF).[8]

Sources

- 1. 2-(甲基二苯基硅基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. chemrxiv.org [chemrxiv.org]

A Guide to the Spectroscopic Characterization of Alkylsilyl Alcohols: A Case Study and Predictive Analysis

Abstract

The definitive structural elucidation of organosilicon compounds is fundamental to their application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This guide addresses the analytical workflow for identifying compounds like 2-(Methyldiphenylsilyl)ethanol. Due to the absence of a complete, publicly available set of experimental spectra for this specific molecule, we will first conduct a comprehensive analysis of its close structural analog, 2-(Trimethylsilyl)ethanol, for which reliable data exists. This case study will serve as a foundation for a detailed predictive analysis of the spectra for this compound, providing researchers with a robust framework for interpreting this class of molecules.

The Analytical Challenge and Strategy

To overcome this, we will employ a trusted scientific approach: analysis by analogy. We will first dissect the complete spectroscopic data of the structurally simpler, yet related compound, 2-(Trimethylsilyl)ethanol (CAS 2916-68-9). By thoroughly understanding the spectral features of this molecule, we can then predict, with a high degree of confidence, the spectral characteristics of our primary target.

Caption: Structural comparison of the analogue and target molecules.

Part I: Case Study on 2-(Trimethylsilyl)ethanol

2-(Trimethylsilyl)ethanol serves as an excellent model system. Its structure contains the key Si-CH₂-CH₂-OH framework, allowing us to establish baseline spectral values before introducing the complexity of aromatic rings.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

-

A sample of 2-(Trimethylsilyl)ethanol is dissolved in deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar organic compounds and its single, well-defined residual solvent peak[2].

-

A small amount of tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.

-

The spectrum is acquired on a 400 MHz NMR spectrometer.

-

Data is processed with Fourier transformation and phase correction to yield the final spectrum.

Data Interpretation: The ¹H NMR spectrum of 2-(Trimethylsilyl)ethanol is characterized by four distinct signals, perfectly matching its structure.

Caption: ¹H NMR assignments for 2-(Trimethylsilyl)ethanol.

| Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| a | ~3.71 | 2H | Triplet | -CH₂-OH |

| b | ~0.96 | 2H | Triplet | Si-CH₂- |

| c | ~2.78 (variable) | 1H | Singlet (broad) | -OH |

| d | ~0.02 | 9H | Singlet | -Si(CH₃)₃ |

| Data sourced from ChemicalBook.[3] |

-

Signal (d) at ~0.02 ppm: This highly shielded, strong singlet integrating to 9 protons is characteristic of the three equivalent methyl groups attached to the silicon atom. Silicon is less electronegative than carbon, resulting in a significant upfield shift.

-

Signal (b) at ~0.96 ppm: This triplet, integrating to 2 protons, corresponds to the methylene group adjacent to the silicon atom. It is split into a triplet by the two neighboring protons on the adjacent carbon (signal a).

-

Signal (a) at ~3.71 ppm: This downfield triplet (2H) is assigned to the methylene group bonded to the electronegative oxygen atom. The oxygen deshields these protons, shifting them downfield. It is split into a triplet by the two adjacent protons of signal (b).

-

Signal (c) at ~2.78 ppm: This broad singlet is the hydroxyl proton. Its chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding. It typically does not couple with adjacent protons because of rapid chemical exchange.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR identifies all unique carbon environments in a molecule.

Experimental Protocol:

-

A concentrated sample is prepared in CDCl₃ with TMS.

-

The spectrum is acquired on a spectrometer operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Proton decoupling is applied to simplify the spectrum, resulting in a single peak for each unique carbon.

Data Interpretation: The molecule has three distinct carbon environments, which are clearly resolved in the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| 64.3 | -CH₂-OH |

| 20.3 | Si-CH₂- |

| -2.0 | -Si(CH₃)₃ |

| Data sourced from SpectraBase.[4] |

-

Signal at 64.3 ppm: The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen, placing it furthest downfield.

-

Signal at 20.3 ppm: This corresponds to the methylene carbon adjacent to the silicon atom.

-

Signal at -2.0 ppm: The three equivalent methyl carbons attached to silicon are highly shielded, resulting in an unusual upfield shift to a negative ppm value relative to TMS. This is a hallmark of carbons directly bonded to silicon.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the liquid is placed directly onto a crystal (e.g., diamond).

-

The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum shows key absorptions confirming the presence of the alcohol and alkyl-silyl moieties.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3330 (broad) | Strong | O-H stretch (hydrogen-bonded) |

| 2950-2870 | Strong | C-H stretch (aliphatic) |

| ~1250, ~840 | Strong | Si-CH₃ symmetric deformation and rocking |

| ~1050 | Strong | C-O stretch |

| Data interpreted from NIST WebBook and PubChem.[1][5] |

-

Broad O-H Stretch (~3330 cm⁻¹): This is the most prominent and diagnostic peak for an alcohol. Its broadness is a direct result of intermolecular hydrogen bonding.

-

Strong C-H Stretches (2950-2870 cm⁻¹): These peaks are standard for the sp³ hybridized C-H bonds in the ethyl and methyl groups.

-

Strong Si-CH₃ Peaks (~1250 and ~840 cm⁻¹): These intense bands are characteristic of the trimethylsilyl group and are invaluable for identifying its presence.

-

Strong C-O Stretch (~1050 cm⁻¹): This absorption confirms the presence of the primary alcohol functional group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and information about its structure based on its fragmentation pattern upon ionization.

Experimental Protocol:

-

A dilute solution of the sample is injected into the mass spectrometer.

-

The sample is vaporized and then ionized, typically using Electron Ionization (EI) at 70 eV.

-

The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The mass spectrum of 2-(Trimethylsilyl)ethanol shows a clear fragmentation pattern characteristic of silyl ethers and alcohols.

| m/z | Relative Intensity | Proposed Fragment / Loss |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 103 | Moderate | [M - CH₃]⁺ |

| 75 | Base Peak (100%) | [(CH₃)₂Si=OH]⁺ |

| 73 | High | [(CH₃)₃Si]⁺ |

| 45 | High | [CH₂=OH]⁺ or [Si-CH₃+2H]⁺ |

| Data interpreted from NIST WebBook.[6] |

-

Molecular Ion ([M]⁺, m/z 118): The presence of a peak at m/z 118 confirms the molecular weight of the compound (118.25 g/mol ). Its low intensity is common for alcohols, which fragment readily.

-

Base Peak (m/z 75): The most abundant fragment is often formed through a rearrangement. In this case, it corresponds to the [(CH₃)₂Si=OH]⁺ ion, a very stable species. This is a highly diagnostic peak for this structure.

-

[M - CH₃]⁺ (m/z 103): The loss of a methyl radical (15 Da) from the molecular ion is a common initial fragmentation step for trimethylsilyl compounds.

-

[(CH₃)₃Si]⁺ (m/z 73): This prominent peak represents the stable trimethylsilyl cation, formed by cleavage of the Si-C bond.

Caption: A key fragmentation pathway for 2-(Trimethylsilyl)ethanol.

Part II: Predictive Analysis for this compound

Building upon the established spectral data of the trimethylsilyl analogue, we can now predict the key features of this compound. The core difference is the replacement of two methyl groups on the silicon with two phenyl groups.

Predicted ¹H NMR Spectrum

The Si-CH₂-CH₂-OH framework will remain, but the aromatic protons will introduce new, distinct signals.

-

Aromatic Region (7.2-7.8 ppm): Two complex, overlapping multiplets are expected here, integrating to a total of 10 protons (2 x C₆H₅). The ortho-, meta-, and para-protons will have slightly different chemical shifts.

-

Si-CH₃ Signal (~0.4-0.6 ppm): The single methyl group on the silicon will appear as a singlet, but it will be shifted slightly downfield compared to the trimethyl analogue due to the influence of the phenyl rings. It will integrate to 3 protons.

-

Ethyl Group Protons: The -Si-CH₂- and -CH₂-OH protons will still appear as two triplets, likely shifted slightly downfield from their positions in the analogue.

Predicted ¹³C NMR Spectrum

The carbon spectrum will become more complex with the addition of the phenyl carbons.

-

Aromatic Region (128-140 ppm): At least four signals are expected here. The ipso-carbon (the one directly attached to Si) will be distinct, as will the ortho, meta, and para carbons.

-

Si-CH₃ Signal: A single peak for the silicon-bound methyl carbon, expected around -1 to -5 ppm.

-

Ethyl Group Carbons: The Si-CH₂ and -CH₂-OH carbons will appear in similar regions as before (around 20 ppm and 64 ppm, respectively), with minor shifts.

Predicted IR Spectrum

The IR spectrum will retain the key alcohol and alkyl features, supplemented by strong aromatic signals.

-

Aromatic C-H Stretch: A sharp peak (or peaks) will appear just above 3000 cm⁻¹ (e.g., ~3070 cm⁻¹).

-

Aromatic C=C Stretches: Medium to strong absorptions will be present in the 1600-1450 cm⁻¹ region.

-

O-H and C-O Stretches: These will remain largely unchanged, with a broad O-H band around 3330 cm⁻¹ and a strong C-O band near 1050 cm⁻¹.

Predicted Mass Spectrum

The fragmentation will be dominated by the stable phenyl and silyl groups.

-

Molecular Ion ([M]⁺, m/z 242): A peak at m/z 242 should be observable, confirming the molecular weight.

-

[M - C₆H₅]⁺ (m/z 165): The loss of a phenyl radical (77 Da) is a highly probable fragmentation pathway, leading to a prominent peak at m/z 165. This fragment, [CH₃(C₆H₅)Si-CH₂CH₂OH]⁺, would be quite stable.

-

[Si(CH₃)(C₆H₅)₂]⁺ (m/z 197): Cleavage of the ethyl group could produce the stable methyldiphenylsilyl cation.

Conclusion

While direct experimental data for this compound is elusive in public databases, a rigorous and scientifically sound characterization can be achieved through predictive analysis grounded in a well-understood analogue. By first interpreting the complete spectroscopic data for 2-(Trimethylsilyl)ethanol, we have established the characteristic signals for the core alkylsilyl alcohol structure. From this foundation, we can confidently predict the additional NMR, IR, and MS features that arise from the inclusion of two phenyl groups. This dual approach of case study and prediction provides a comprehensive and trustworthy guide for researchers working to confirm the identity and purity of this and related organosilicon compounds.

References

-

PubChem. 2-(Trimethylsilyl)ethanol. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 2-(Trimethylsilyl)ethanol. [Link]

-

NIST. Ethanol, 2-(trimethylsilyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

J&K Scientific LLC. 2-(Trimethylsilyl)ethanol. [Link]

-

SpectraBase. 2-Trimethylsilylethanol - Optional[ATR-IR] - Spectrum. Wiley-VCH GmbH. [Link]

-

NIST. Ethanol, 2-(trimethylsilyl)-. NIST Chemistry WebBook, SRD 69. [Link]

-

SpectraBase. 2-Trimethylsilylethanol - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

-

SpectraBase. 2-Trimethylsilylethanol - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. [Link]

Sources

- 1. 2-(Trimethylsilyl)ethanol | C5H14OSi | CID 18013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-(Trimethylsilyl)ethanol(2916-68-9) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethanol, 2-(trimethylsilyl)- [webbook.nist.gov]

- 6. Ethanol, 2-(trimethylsilyl)- [webbook.nist.gov]

An In-depth Technical Guide to 2-(Methyldiphenylsilyl)ethanol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methyldiphenylsilyl)ethanol, a versatile bifunctional molecule that has carved a niche in modern organic synthesis. From its initial discovery and synthesis to its pivotal role as a precursor for advanced protecting groups, this document delves into the core chemistry, historical context, and practical applications of this valuable reagent. We will explore its synthesis via hydroboration-oxidation, its critical function in the protection of phosphates in oligonucleotide synthesis, and provide detailed protocols and mechanistic insights to enable its effective utilization in the laboratory.

Introduction: The Strategic Importance of Bifunctional Silyl Alcohols

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This has led to the development of a vast arsenal of protecting groups, each with its unique set of properties governing its installation, stability, and cleavage. Among these, silicon-based protecting groups have gained prominence due to their tunable steric and electronic properties, general stability to a wide range of reaction conditions, and often mild and selective deprotection protocols.[1][2]

This compound emerges as a particularly strategic molecule within this class. Its structure, featuring a primary alcohol and a methyldiphenylsilyl group, offers a unique combination of functionalities. The hydroxyl group serves as a handle for attachment to a substrate, while the silyl group, particularly the β-silyl arrangement, dictates the specific cleavage mechanism of the resulting protected moiety. This guide will illuminate the discovery, synthesis, and key applications of this compound, providing a foundational understanding for researchers leveraging its capabilities.

Discovery and Historical Context

The development of this compound is intrinsically linked to the broader evolution of organosilicon chemistry and the relentless pursuit of more efficient and orthogonal protecting group strategies, particularly in the burgeoning field of automated oligonucleotide synthesis in the latter half of the 20th century. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its emergence can be understood as a logical progression from the foundational work on β-silyl ethanol-based protecting groups.

The conceptual groundwork was laid by the exploration of the "β-effect" in organosilanes, where the presence of a silicon atom β to a carbocation or a developing positive charge exerts a significant stabilizing influence. This effect is central to the facile cleavage of β-silylethyl protecting groups. Early work in the 1970s and 1980s by researchers such as Uhlmann and Engels was instrumental in establishing the utility of substituted β-phenylethyl groups as protecting groups for internucleotidic phosphates in the phosphotriester approach to oligonucleotide synthesis.[3] These early investigations paved the way for the development of a variety of silyl-based protecting groups designed to offer distinct advantages in terms of stability and cleavage conditions. The 2-(trimethylsilyl)ethyl (TSE) group, for instance, was identified as an effective protecting group for internucleotidic phosphates, showcasing the potential of this class of compounds.[3] The synthesis of this compound, with its more sterically demanding and electronically distinct diphenylmethylsilyl moiety, represents a refinement of this concept, offering altered stability and reactivity profiles for specialized applications.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through the hydroboration-oxidation of the corresponding vinylsilane, diphenylmethylvinylsilane.[4][5] This two-step process is highly regioselective, yielding the desired primary alcohol with excellent purity.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Diphenylmethylvinylsilane

-

Borane-tetrahydrofuran complex (BH3•THF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H2O2), 30% aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Hydroboration: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add diphenylmethylvinylsilane (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add the 1 M solution of BH3•THF (approximately 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (3.0 eq) to the flask. Following this, add the 30% H2O2 solution (3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C. After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4 hours.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Mechanistic Insights

The hydroboration step proceeds via a concerted, four-membered ring transition state, with the boron atom adding to the less sterically hindered terminal carbon of the vinyl group and the hydride adding to the more substituted carbon.[6] This anti-Markovnikov addition is a hallmark of the hydroboration reaction.[4][5] The subsequent oxidation with alkaline hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond with retention of stereochemistry.[6]

Application as a Protecting Group Precursor in Oligonucleotide Synthesis

A primary application of this compound is as a precursor for the 2-(methyldiphenylsilyl)ethyl (MDSE) protecting group for the internucleotidic phosphate linkages in solid-phase oligonucleotide synthesis.[6]

Rationale for Use

The phosphodiester backbone of DNA and RNA is highly polar and charged, necessitating protection during synthesis in organic solvents. The ideal phosphate protecting group must be stable to the conditions of the synthesis cycle (detritylation, coupling, capping, and oxidation) yet be readily and selectively cleaved at the end of the synthesis under conditions that do not damage the sensitive oligonucleotide product.[7] The MDSE group, derived from this compound, fulfills these criteria.

Protection and Deprotection Mechanism

Protection: this compound is typically converted into a phosphoramidite reagent, which is then used to build the oligonucleotide chain. The hydroxyl group of the silyl ethanol is phosphitylated to create the reactive phosphoramidite monomer.

Deprotection: The cleavage of the 2-(methyldiphenylsilyl)ethyl group is typically achieved using fluoride ions, most commonly from a source like tetrabutylammonium fluoride (TBAF).[8] The mechanism is a base-induced β-elimination, facilitated by the presence of the silicon atom.

Caption: Proposed mechanism for fluoride-mediated deprotection.

The fluoride ion attacks the silicon atom, leading to a transient pentacoordinate silicon intermediate. This increases the electron density on the silicon, which in turn weakens the Si-C bond and facilitates the elimination of the phosphate group via an E2-like mechanism, releasing the deprotected phosphate, ethylene, and the corresponding fluorosilane.

Advantages in Specific Applications

The steric bulk and electronic properties of the methyldiphenylsilyl group can offer advantages over the more common trimethylsilyl (TMS) analogue. The increased steric hindrance can enhance the stability of the protecting group to certain acidic or basic conditions encountered during synthesis. Furthermore, the lipophilicity of the phenyl groups can improve the solubility of the protected oligonucleotide fragments in the organic solvents used in solid-phase synthesis.

Tabulated Physicochemical Data

| Property | Value | Reference |

| CAS Number | 40438-48-0 | [4][9] |

| Molecular Formula | C15H18OSi | [4][9] |

| Molecular Weight | 242.39 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 152 °C at 0.2 mmHg | |

| Density | 1.063 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.580 |

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in the development of synthetic tools. Its straightforward synthesis and the unique properties it imparts as a protecting group precursor have solidified its place in the synthetic chemist's toolbox, particularly in the demanding field of oligonucleotide synthesis. As the complexity of synthetic targets continues to grow, the demand for highly specific and orthogonal protecting group strategies will undoubtedly increase. Further exploration of derivatives of this compound, perhaps with modified electronic or steric properties, may lead to the development of even more refined protecting groups with tailored stabilities and cleavage profiles, further expanding the horizons of what is achievable in organic synthesis.

References

- Uhlmann, E., & Engels, J. (1986). A new strategy for the chemical synthesis of RNA and DNA fragments. Tetrahedron Letters, 27(1), 1023-1026.

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Nelson, T. D., & Crouch, R. D. (1996). Selective deprotection of silyl ethers. Synthesis, 1996(09), 1031-1069.

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

-

Alfa Aesar. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Environmental Protection Agency. (n.d.). Ethanol, 2-(methyldiphenylsilyl)-. Substance Details. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

- (Reference not directly cited in the text, but provides context on protecting groups)

-

Chemistry LibreTexts. (2020, August 15). Hydroboration-Oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved January 20, 2026, from [Link]

Sources

- 1. Silyl Groups - Gelest [technical.gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. tus.elsevierpure.com [tus.elsevierpure.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. US20100197973A1 - Selective preparation of some 2-alkoxy-ethanol derivatives - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-(Trimethylsilyl)ethanol synthesis - chemicalbook [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound 99 40438-48-0 [sigmaaldrich.com]

A Theoretical Exploration of the Conformational Landscape of 2-(Methyldiphenylsilyl)ethanol

Abstract

Conformational analysis is a cornerstone of modern chemistry, providing critical insights into the relationship between a molecule's three-dimensional structure and its physical, chemical, and biological properties. This technical guide delves into the theoretical study of the conformational preferences of 2-(Methyldiphenylsilyl)ethanol, a molecule characterized by significant flexibility and the potential for nuanced intramolecular interactions. In the absence of direct experimental studies on this specific compound, this paper synthesizes data from analogous systems and first-principles computational methodologies to construct a robust predictive model of its conformational landscape. We explore the critical interplay of steric hindrance, intramolecular hydrogen bonding—specifically the O-H•••π interaction—and other stereoelectronic effects that govern the stability of its various rotamers. This guide is intended for researchers, scientists, and professionals in drug development and materials science who leverage computational chemistry to predict and understand molecular behavior.

Introduction: The Significance of Molecular Shape

The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its energy, reactivity, and interaction with other molecules. For flexible molecules like this compound, which possesses multiple rotatable single bonds, a complex potential energy surface exists with several local minima corresponding to different stable conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for predicting spectroscopic signatures, reaction outcomes, and biological activity.

This compound presents a compelling case for theoretical conformational analysis. Its structure combines a flexible ethyl bridge, a polar hydroxyl group capable of acting as a hydrogen bond donor, and a bulky, electronically rich methyldiphenylsilyl group. This unique combination raises key questions about the dominant non-covalent forces that dictate its preferred three-dimensional structure. Will the molecule adopt an extended anti conformation to minimize steric clash, or will a folded gauche conformer be stabilized by favorable intramolecular interactions? The primary candidates for such stabilizing forces are an O-H•••π interaction with one of the phenyl rings or potentially an O-H•••Si interaction. This guide will employ established principles of computational chemistry and draw upon literature precedents for closely related structures to build a comprehensive theoretical model.

The Computational Scientist's Toolkit: Methodologies for Conformational Analysis

A rigorous conformational analysis protocol is a multi-step process that combines systematic searching of the conformational space with accurate energy calculations. The causality behind this choice of a multi-tiered approach is rooted in balancing computational cost with chemical accuracy; it is infeasible to apply the most computationally expensive methods to the entire vastness of a molecule's potential shapes.

Pillars of Calculation: Quantum Mechanical Methods

Modern computational chemistry offers a hierarchy of methods to approximate solutions to the Schrödinger equation. For a molecule of this size and complexity, Density Functional Theory (DFT) offers the optimal balance of accuracy and computational efficiency.[1]

-

Density Functional Theory (DFT): This quantum mechanical method calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.[2] Functionals such as B3LYP are widely used. A critical consideration for the present study is the inclusion of empirical dispersion corrections (e.g., Grimme's D3), as they are essential for accurately describing the non-covalent π-interactions that are hypothesized to play a key role.[3]

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) are derived more directly from first principles without empirical parameterization. While often more accurate than DFT for non-covalent interactions, their higher computational cost makes them better suited for single-point energy refinements on geometries previously optimized with DFT.[4]

-

Basis Sets: The choice of basis set, which describes the atomic orbitals, is crucial. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent sets like cc-pVTZ are commonly employed, with the inclusion of diffuse (+) and polarization functions (d,p) being vital for accurately modeling hydrogen bonding and dispersion forces.[5]

A Self-Validating Workflow for Conformational Exploration

A trustworthy protocol for conformational analysis must be systematic to ensure that no significant low-energy conformers are missed. The following workflow represents a robust, self-validating system.

Caption: A typical workflow for theoretical conformational analysis.

Step-by-Step Protocol:

-

Initial Structure Generation: An initial 3D structure is built using molecular modeling software.

-

Potential Energy Surface (PES) Scan: Key dihedral angles (τ1: O-C-C-Si and τ2: C-C-Si-C_Me) are systematically rotated (e.g., in 15° increments), and a single-point energy calculation is performed at each step using a computationally inexpensive method. This maps out the rough energy landscape.

-

Identification of Minima: Structures corresponding to energy minima on the PES are selected as candidates for stable conformers.

-

Geometry Optimization: Each candidate structure is then subjected to a full geometry optimization using a more robust level of theory (e.g., B3LYP-D3/6-311+G(d,p)). This process finds the nearest stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. This serves two purposes: it confirms that the structure is a true minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

-

Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the conformers are used to predict their equilibrium populations at a given temperature via the Boltzmann distribution equation.

The Predicted Conformational Landscape of this compound

Based on the principles outlined above, we can predict the key structural features and intramolecular forces that define the conformational space of this compound. The primary flexibility arises from rotation around the C-C and C-Si bonds.

Defining the Space: Key Dihedral Angles

The overall shape of the molecule is largely determined by two key dihedral angles:

-

τ1 (O-Cα-Cβ-Si): This torsion angle defines the relationship between the hydroxyl group and the silyl group, leading to gauche (τ1 ≈ ±60°) and anti (τ1 ≈ 180°) arrangements.

-

τ2 (Cα-Cβ-Si-C_Me): This angle, along with the rotation of the phenyl groups, dictates the orientation of the bulky diphenylmethylsilyl moiety.

Caption: Key dihedral angles τ1 and τ2 defining the conformation.

The Cast of Characters: Plausible Conformers and Their Stabilizing Forces

The conformational equilibrium will be a balance between minimizing steric repulsion and maximizing attractive non-covalent interactions.

-

Steric Hindrance: The large volume of the diphenylmethylsilyl group will create significant steric strain in conformations where it is eclipsed with other parts of the molecule. This effect will generally disfavor conformations that are not staggered.

-

Intramolecular Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. Silanols are known to be strong hydrogen bond donors, often more acidic than their carbon analogues.[4] This suggests that intramolecular hydrogen bonding will be a powerful directing force in the conformational preference of this compound.

-

The O-H•••π Interaction: A highly probable stabilizing interaction involves the hydroxyl proton pointing towards the electron-rich face of one of the phenyl rings. This forms a five-membered ring-like structure that typically locks the O-C-C-Si dihedral angle into a gauche conformation. Studies on the analogous molecule 1-phenylethanol have shown through both DFT calculations and experimental IR and VCD spectroscopy that conformers stabilized by this O-H•••π interaction are predominant in non-polar solvents.[6] This interaction is a classic example of a polar hydrogen-π (Hp-π) bond, with energies that can range from 10 to 30 kJ/mol, comparable to conventional hydrogen bonds.[7]

-

The O-H•••Si Interaction: An alternative, though likely less favorable, interaction could be a hydrogen bond to the silicon atom. While silicon is not as electronegative as oxygen or nitrogen, it can participate in non-covalent interactions. However, a theoretical study on silyl ethers found that conformational preferences are largely dictated by a complex interplay of steric and hyperconjugative effects rather than direct attractive interactions to silicon. Furthermore, the geometry required for an O-H•••Si bond might induce significant steric strain with the attached methyl and phenyl groups.

-

Caption: The balance between stabilizing O-H•••π interactions and steric hindrance.

-

The Gauche Effect: In systems with the X-C-C-Y framework, where X and Y are electronegative atoms, the gauche conformation is often anomalously more stable than the anti conformation.[3] This is frequently attributed to hyperconjugation, specifically the donation of electron density from a σ bonding orbital to a vicinal σ* antibonding orbital (σ → σ). For β-functional organosilicon compounds, a similar effect, driven by σ(C-Si) → σ(C-O) hyperconjugation, could contribute to the stability of the gauche conformer.[8]

Predicted Conformational Population

Based on the analysis of these competing forces, the most stable conformer of this compound is predicted to be a gauche rotamer (around the O-C-C-Si bond) that is stabilized by an intramolecular O-H•••π hydrogen bond between the hydroxyl proton and one of the phenyl rings. The energetic gain from this interaction is expected to outweigh the inherent steric preference for an anti conformation.

| Conformer | Key Dihedral Angle (τ1: O-C-C-Si) | Dominant Stabilizing/Destabilizing Factors | Predicted Relative Energy (ΔG) | Predicted Population (298 K) |

| Gauche-1 (O-H•••π) | ~60° | Stabilizing: O-H•••π interaction, Gauche effect. | 0.0 kcal/mol (Global Minimum) | High |

| Anti | ~180° | Stabilizing: Minimized steric hindrance. Destabilizing: Lack of H-bond. | +1.5 to +3.0 kcal/mol | Low to Moderate |

| Gauche-2 (No H-bond) | ~-60° | Destabilizing: Steric interaction of OH with silyl group. | > +3.0 kcal/mol | Low |

Note: The energy and population values are predictive and based on analysis of analogous systems. Definitive values require specific quantum chemical calculations.

Experimental Validation: Bridging Theory and Reality

Theoretical predictions must be validated by experimental data. NMR and IR spectroscopy are powerful tools for probing molecular conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the average conformation of a molecule in solution.

Experimental Protocol: NMR Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in a non-polar, deuterated solvent (e.g., CCl₄ or CDCl₃) to minimize intermolecular hydrogen bonding.

-

Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Coupling Constant Analysis: Measure the vicinal coupling constant (³J) between the Cα and Cβ protons.

-

Karplus Equation Application: Use the Karplus equation, ³J = A cos²(θ) + B cos(θ) + C, where θ is the dihedral angle, to relate the observed time-averaged coupling constant to the populations of the gauche and anti conformers. The observed J value will be a population-weighted average of the J_gauche and J_anti values.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally sensitive to hydrogen bonding. The O-H stretching frequency is a direct probe of the hydroxyl group's environment.

Experimental Protocol: IR Analysis of Intramolecular H-Bonding

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent like carbon tetrachloride (CCl₄) in an IR-transparent cell. Dilution is critical to eliminate intermolecular H-bonds.

-

Spectrum Acquisition: Record the IR spectrum in the 3000-4000 cm⁻¹ region.

-

Data Analysis:

-

A sharp, higher-frequency band (typically ~3630-3640 cm⁻¹) corresponds to the "free" non-hydrogen-bonded O-H stretch.

-

A broader, lower-frequency band (typically ~3550-3600 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded O-H group. The shift in frequency (Δν) and the relative areas of these two bands can be used to quantify the strength and population of the H-bonded conformer. The presence of a significant band shifted to a lower wavenumber would provide strong evidence for the predicted O-H•••π stabilized gauche conformer.[6]

-

Conclusion

This in-depth technical guide provides a theoretical framework for understanding the conformational behavior of this compound. By synthesizing principles of computational chemistry with experimental data from analogous systems, we predict that the conformational landscape of this molecule is not dictated by simple steric avoidance. Instead, a delicate balance of forces is at play, with the stabilizing O-H•••π intramolecular hydrogen bond being the likely determinant of the global minimum energy structure. This interaction favors a gauche conformation around the O-C-C-Si bond, a prediction that can be rigorously tested using the detailed NMR and IR spectroscopic protocols outlined herein. This work underscores the power of a synergistic theoretical and experimental approach to unraveling the complex relationship between molecular structure and stability, providing actionable insights for researchers in chemical design and development.

References

-

Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC - PubMed Central. [Link]

-

HYDROGEN BONDING TO SILANOLS. Imperial College London. [Link]

-

Why Are Silyl Ethers Conformationally Different from Alkyl Ethers? Chair−Chair Conformational Equilibria in Silyloxycyclohexanes and Their Dependence on the Substituents on Silicon. The Wider Roles of Eclipsing, of 1,3-Repulsive Steric Interactions, and of Attractive Steric Interactions. Journal of the American Chemical Society. [Link]

-

Absolute configuration and conformation analysis of 1-phenylethanol by matrix-isolation infrared and vibrational circular dichroism spectroscopy combined with density functional theory calculation. PubMed. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

-

Conformational Searching for Complex, Flexible Molecules. ResearchGate. [Link]

-

Theoretical study on the polar hydrogen-π (Hp-π) interactions between protein side chains. Journal of Biomedical Science. [Link]

-

Gauche effect. Wikipedia. [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. National Institutes of Health. [Link]

-

A theoretical density functional theory calculation-based analysis of conformers of p-xylene. Sciendo. [Link]

-

Conformational Analysis and Absolute Configuration Determination of Some Organic and Coordination Chemistry Compounds Using Chiroptical Spectroscopy and DFT calculations. University of Alberta Libraries. [Link]

-

Conformational Effects in p-Functional Acyclic Organosilicon Compounds. RSC Publishing. [Link]

-

"CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON". University of Memphis Digital Commons. [Link]

-

Exploring the Synergy between π–π Interactions and Hydrogen-Bonding in the Formation of Type V Deep Erotic Solvents. PMC - NIH. [Link]

-

TD-DFT Evaluation of Electronic Spectra of Coumarin and Anthraquinone Dyes: Effects of Functionals, Basis Sets, and Solvation Conditions. ACS Omega. [Link]

-

DFT study of interaction of O, O2, and OH with unreconstructed Pt(hkl) (h, k, l = 0, 1) surfaces - Similarities, differences, and universalities. ResearchGate. [Link]

-

A DFT Study of the Hydrogen Bonded Structures of Pyruvic Acid–Water Complexes. Frontiers. [Link]

-

DFT calculation of the interplay effects between cation–π and intramolecular hydrogen bond interactions of mesalazine drug with selected transition metal ions (Mn+, Fe2+, Co+, Ni2+, Cu+, Zn2+). ResearchGate. [Link]

-

Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence. PMC - PubMed Central. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC - NIH. [Link]

-

Conformational analysis. Organic Chemistry 1: An open textbook. [Link]

-

Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

-

Rapid conformational analysis of semi-flexible liquid crystals. White Rose Research Online. [Link]

-

Conformationally-controlled linear and helical hydrocarbons bearing extended side-chains. Nature. [Link]

-

Determining the Predominant Conformations of Mortiamides A−D in Solution Using NMR Data and Molecular Modeling Tools. Espace INRS. [Link]

Sources

- 1. Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Synergy between π–π Interactions and Hydrogen-Bonding in the Formation of Type V Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 5. Silanol, 1-methyl-1,1-diphenyl- | C13H14OSi | CID 69900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Intramolecular Relaxation Dynamics Mediated by Solvent–Solute Interactions of Substituted Fluorene Derivatives. Solute Structural Dependence - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Protection: A Technical Guide to the Expanding Research Applications of Novel Silyl Ethers

Abstract

For decades, silyl ethers have been indispensable tools in organic synthesis, primarily serving as robust and versatile protecting groups for hydroxyl functionalities.[1][2][3][4] However, a paradigm shift is underway. Researchers are increasingly harnessing the nuanced reactivity and tunable stability of the silicon-oxygen bond to unlock a host of advanced applications. This guide moves beyond the traditional role of silyl ethers to provide an in-depth exploration of their novel applications at the forefront of medicinal chemistry, materials science, and catalysis. We will delve into the core chemical principles that enable these innovations, present detailed experimental protocols, and offer insights into the design and implementation of next-generation silyl ether-based systems for researchers, scientists, and drug development professionals.

Part 1: The Evolving Landscape of Silyl Ether Chemistry

The journey of silyl ethers from passive spectators to active participants in molecular design begins with a deeper understanding of their fundamental properties. While their role as protecting groups is well-established, a nuanced appreciation of their synthesis, stability, and cleavage mechanisms is crucial for leveraging their full potential in more dynamic and functional contexts.

1.1. Fundamentals Revisited: A Spectrum of Stability

Silyl ethers are organosilicon compounds featuring a silicon atom covalently bonded to an alkoxy group.[2][4] Their utility stems from the ability to mask the reactivity of alcohols under a wide range of conditions.[1] The stability of the silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance shields the silicon from nucleophilic attack and the ether oxygen from protonation, thereby modulating the rate of cleavage.

The most common silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., chloride) in the presence of a base. A widely adopted method is the Corey protocol, which utilizes imidazole as a base and catalyst in a solvent like dimethylformamide (DMF).[4] More recently, catalytic methods, including the use of iodine, tris(pentafluorophenyl)borane, and various transition metal catalysts, have been developed for more efficient and milder silylations.[5]

The choice of silylating agent is a critical experimental decision, directly impacting the stability of the resulting silyl ether. The following table summarizes the relative stability of commonly used silyl ethers to acid-catalyzed hydrolysis.

| Silyl Ether | Abbreviation | Silylating Agent | Relative Hydrolytic Stability | Key Features |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl) | 1 | Highly labile; easily cleaved under mild acidic conditions.[2][6] |

| Triethylsilyl | TES | Triethylsilyl chloride (TESCl) | 64 | More stable than TMS; useful for selective deprotection.[6] |

| tert-Butyldimethylsilyl | TBS / TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | 20,000 | A robust and widely used protecting group; stable to a broad range of reagents.[2] |

| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride (TIPSCl) | 700,000 | Very bulky and stable; requires strong acid or fluoride ions for cleavage.[2][6] |

| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride (TBDPSCl) | 5,000,000 | Extremely stable; often used in complex, multi-step syntheses.[2][7] |

1.2. Beyond Steric Hindrance: Fine-Tuning Reactivity

While steric bulk is the primary determinant of stability, electronic effects and the nature of the silicon substituents also play a crucial role. This allows for the rational design of silyl ethers with precisely tailored reactivity. For instance, the incorporation of electron-withdrawing groups on the silicon atom can enhance its susceptibility to nucleophilic attack, facilitating cleavage. Conversely, bulky, electron-donating groups increase stability. This ability to fine-tune the lability of the Si-O bond is the cornerstone of the novel applications discussed in the subsequent sections.

Part 2: Silyl Ethers in Drug Delivery and Biomedical Devices

The inherent tunability of silyl ether hydrolysis makes them ideal candidates for creating stimuli-responsive systems for therapeutic applications.[8] By engineering silyl ethers that are stable at physiological pH but cleave in the acidic microenvironments of tumors or inflamed tissues, researchers can achieve targeted drug release, enhancing efficacy while minimizing systemic toxicity.[9][10]

2.1. Engineering Controlled Release: Prodrugs and Nanoparticles

A prodrug is an inactive precursor that is converted into an active drug within the body. Silyl ethers can function as covalent linkers to temporarily mask a hydroxyl group on a drug molecule. The rate of drug release can be meticulously controlled by altering the substituents on the silicon atom.[10][11] For example, a drug linked via a TMS ether will be released much more rapidly than one linked via a TIPS ether under acidic conditions.[6]

This strategy has been successfully applied to nanoparticle-based drug delivery systems.[10][12] By incorporating silyl ether-linked prodrugs into polymeric nanoparticles, the therapeutic agent is shielded from degradation in the bloodstream and can be released specifically at the diseased site.[10]

Below is a conceptual workflow for evaluating the pH-responsive release of a drug from a silyl ether-linked nanoparticle carrier.

Caption: Workflow for pH-triggered drug release from silyl ether-based nanoparticles.

2.2. Protocol: Synthesis of a Model Acid-Sensitive Silyl Ether Prodrug

This protocol describes the synthesis of a tert-butyldimethylsilyl (TBDMS) ether of a model hydroxyl-containing drug, Doxorubicin.

Materials:

-

Doxorubicin hydrochloride (10 mg)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.5 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dimethylformamide (DMF, 2 mL)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Doxorubicin hydrochloride and imidazole in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add TBDMSCl dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the silylated Doxorubicin.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).